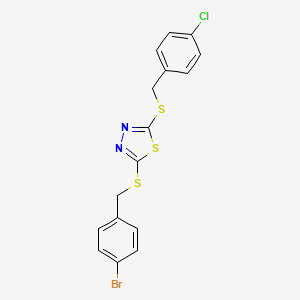![molecular formula C33H47ClN2O4 B12036539 [2-methoxy-4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate CAS No. 767339-12-8](/img/structure/B12036539.png)
[2-methoxy-4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-methoxy-4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a methoxy group, an octadecanoylhydrazinylidene moiety, and a chlorobenzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-methoxy-4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate typically involves a multi-step process The initial step often includes the formation of the hydrazone derivative through the condensation of an aldehyde with hydrazineThe final step involves the esterification with 2-chlorobenzoic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the hydrazone moiety, converting it into hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary but often involve catalysts like Lewis acids or bases.
Major Products: The major products formed from these reactions depend on the specific reaction conditions but can include various substituted derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
Chemistry: In chemistry, [2-methoxy-4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: Its hydrazone moiety is known for its biological activity, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 2-methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 2-methoxy-4-[(E)-[(4-methylphenyl)sulfonyl]amino]benzoylhydrazono]methyl]phenyl 2-chlorobenzoate
- 2-methoxy-4-[(E)-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazono]methyl]phenyl 2-chlorobenzoate
Uniqueness: What sets [2-methoxy-4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate apart from similar compounds is its specific combination of functional groups. The presence of the octadecanoylhydrazinylidene moiety provides unique hydrophobic properties, while the methoxy and chlorobenzoate groups offer sites for further chemical modifications .
Properties
CAS No. |
767339-12-8 |
|---|---|
Molecular Formula |
C33H47ClN2O4 |
Molecular Weight |
571.2 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C33H47ClN2O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-32(37)36-35-26-27-23-24-30(31(25-27)39-2)40-33(38)28-20-18-19-21-29(28)34/h18-21,23-26H,3-17,22H2,1-2H3,(H,36,37)/b35-26+ |
InChI Key |
IYTULPYGCLJUSJ-MDAYZVFASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Cl)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12036462.png)
![N-(2-Methoxydibenzo[B,D]furan-3-YL)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12036468.png)
![4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12036470.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide](/img/structure/B12036479.png)
![Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12036487.png)
![1H,5H-Benzo[ij]quinolizine-6-carboxamide, 2,3-dihydro-7-hydroxy-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12036490.png)
![(5E)-5-(2-fluorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12036505.png)
![2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B12036509.png)
![2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12036528.png)

![4-hydroxy-6-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12036536.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12036541.png)
![3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12036551.png)
